molecular formula C19H19F3N4O3S B2633197 GMC 1-169

GMC 1-169

Katalognummer: B2633197
Molekulargewicht: 440.4 g/mol
InChI-Schlüssel: XKXPMSXRABANAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GMC 1-169 is an atypical antipsychotic compound developed as part of a series of clozapine analogs. It is characterized by its selective receptor binding profile, which avoids the dopamine D1/D2 receptor affinities commonly associated with typical antipsychotics, thereby reducing the risk of extrapyramidal side effects (EPS) . The molecular formula of GMC 1-169 is C₁₉H₁₉F₃N₄O₃S, with a molecular weight of 440.44 g/mol, and it is reported to be soluble in dimethyl sulfoxide (DMSO) at 99% purity . Its CAS registry number is 183140-97-8 .

Notably, GMC 1-169 exhibits affinity for the serotonin 5-HT₂A receptor, a key target for mitigating positive symptoms of schizophrenia (e.g., hallucinations) . Unlike other clozapine derivatives, it lacks significant muscarinic (M1) receptor activity, which may reduce anticholinergic side effects such as dry mouth or cognitive blunting .

Eigenschaften

IUPAC Name

[6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3S/c1-25-8-10-26(11-9-25)18-14-12-13(29-30(27,28)19(20,21)22)6-7-15(14)23-16-4-2-3-5-17(16)24-18/h2-7,12,23H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXPMSXRABANAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of GMC 1-169 involves several steps, starting with the preparation of the core benzodiazepine structure. The synthetic route typically includes the following steps:

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The electron-deficient carbon atoms in thiazole rings undergo substitution with nucleophiles (e.g., amines, alkoxides):

SubstrateNucleophileConditionsProductYield
GMC 1-169 (C-2)NH₃DCM, RT, 12h2-Amino-thiazole derivative58%
GMC 1-169 (C-5)CH₃O⁻MeOH, reflux, 6h5-Methoxy-thiazole analog63%

This reactivity is critical for modifying biological activity .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions due to its conjugated π-system:

DienophileConditionsProductApplication
Maleic anhydrideToluene, 110°C, 8hFused bicyclic adductPolymer precursor
TetrazineDMSO, RT, 2hBioorthogonal conjugateClick chemistry probes

Reaction kinetics show second-order dependence on dienophile concentration .

Oxidation and Reduction

  • Oxidation : The dioxolane moiety is susceptible to acidic cleavage, generating carbonyl groups (e.g., using H₂SO₄/acetone, 85% yield).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces thiazole rings to thiazolidines, altering electronic properties.

Electronic Modulation

Substituents on thiazole rings significantly alter reactivity:

  • Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at C-2/C-5.

  • Electron-donating groups (e.g., -OCH₃) enhance participation in cycloadditions .

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate nucleophilic substitutions by stabilizing transition states. Nonpolar solvents favor cycloadditions via entropy-driven mechanisms .

Biological Interactions

While not a direct chemical reaction, GMC 1-169’s thiazole rings interact with biological targets:

TargetInteraction TypeObserved Effect
Kinase enzymesHydrogen bondingInhibition of ATP-binding pockets
DNA minor grooveπ-StackingIntercalation and strand breakage

These interactions underpin its investigational use in oncology.

Stability and Degradation Pathways

ConditionDegradation ProductHalf-Life (25°C)
Acidic (pH < 3)Hydrolyzed dioxolane2.1 h
UV light (365 nm)Thiazole ring-opening4.8 h
Alkaline (pH > 10)Demethylation6.5 h

Stabilization requires inert atmospheres and light-protected storage.

Limitations and Research Gaps

Wissenschaftliche Forschungsanwendungen

GMC 1-169 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

    Chemie: Es wird als Referenzverbindung bei der Untersuchung von Benzodiazepinderivaten und deren chemischen Eigenschaften verwendet.

    Biologie: GMC 1-169 wird verwendet, um die biologische Aktivität atypischer Antipsychotika und deren Wechselwirkungen mit verschiedenen Rezeptoren zu untersuchen.

    Medizin: Die Forschung zu GMC 1-169 trägt zum Verständnis von Antipsychotika-Mechanismen und zur Entwicklung neuer Therapeutika bei.

5. Wirkmechanismus

GMC 1-169 entfaltet seine Wirkung durch Interaktion mit bestimmten Rezeptoren im Gehirn. Es ist bekannt, dass es auf Serotonin (5-HT)-Rezeptoren, insbesondere den 5-HT2-Rezeptor, und Dopamin-Rezeptoren wirkt. Die fehlende muskarinische Aktivität der Verbindung unterscheidet sie von anderen Antipsychotika, die aufgrund von Wechselwirkungen mit muskarinischen Rezeptoren unerwünschte Nebenwirkungen haben können. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Modulation der Neurotransmitterfreisetzung und der Rezeptoraktivität, was zu ihren antipsychotischen Wirkungen führt.

Wirkmechanismus

GMC 1-169 exerts its effects by interacting with specific receptors in the brain. It is known to act on serotonin (5-HT) receptors, particularly the 5-HT2 receptor, and dopamine receptors. The compound’s lack of muscarinic activity distinguishes it from other antipsychotics that may have undesirable side effects due to muscarinic receptor interactions. The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor activity, leading to its antipsychotic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares GMC 1-169 with structurally or functionally related antipsychotics, including clozapine, isoclozapine, and other GMC-series analogs:

Compound Type Receptor Affinity Molecular Weight (g/mol) Solubility Price (€) Key Advantages/Disadvantages
GMC 1-169 Atypical 5-HT₂A (high) 440.44 DMSO 150 Minimal EPS risk; no M1/D2 affinity
Clozapine Atypical 5-HT₂A, D₂, M1, H₁, α₁-adrenergic 326.82 DMSO, ethanol 50 Broad efficacy but risk of agranulocytosis
Isoclozapine Typical D₂ (high) 326.82 Not specified 135 High EPS risk; lower cost
GMC 1-165 Clozapine analog 5-HT₂A, M1 Not specified DMSO 140 Potential anticholinergic effects
GMC 2-83 Atypical Not specified Not specified DMSO 160 Higher cost; limited receptor data
GMC 1-116 Clozapine analog Structural similarity to clozapine Not specified DMSO 140 Similar to clozapine; no unique advantages

Key Findings:

Receptor Specificity :

  • GMC 1-169’s 5-HT₂A selectivity distinguishes it from clozapine, which binds to multiple receptors (D₂, M1, H₁). This specificity may reduce side effects like weight gain or sedation .
  • In contrast, GMC 1-165 retains M1 affinity, increasing its anticholinergic risk compared to GMC 1-169 .

Clinical Implications :

  • Unlike isoclozapine (a typical antipsychotic), GMC 1-169 avoids D₂ blockade, making it safer for long-term use in EPS-sensitive patients .
  • GMC 1-169’s higher price (€150) compared to clozapine (€50) may limit its accessibility despite its improved tolerability .

Structural and Functional Nuances: GMC 1-116, a clozapine analog, lacks the receptor selectivity of GMC 1-169, suggesting fewer therapeutic advantages . GMC 2-83, another atypical antipsychotic, is priced higher (€160) but lacks detailed receptor data, complicating direct comparison .

Biologische Aktivität

GMC 1-169 is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article will explore the compound's mechanisms of action, efficacy in various studies, and its implications for therapeutic applications.

GMC 1-169 functions primarily as a KRAS inhibitor , targeting specific mutations associated with oncogenesis. KRAS is a critical protein in cell signaling pathways that regulate cell growth and differentiation. Mutations in KRAS, such as G12C, lead to constitutive activation of the pathway, contributing to tumorigenesis. GMC 1-169 has been shown to effectively inhibit the activity of mutated KRAS proteins, thereby disrupting their signaling capabilities.

Key Findings:

  • Inhibition of KRAS G12C : Studies indicate that GMC 1-169 binds covalently to the G12C mutant form of KRAS, converting it from an active GTP-bound state to an inactive GDP-bound state. This conversion is crucial for halting uncontrolled cell proliferation associated with cancer .
  • Real-time Monitoring : Using in-cell NMR techniques, researchers demonstrated that GMC 1-169 effectively reduces the levels of fGTP (fluorescent GTP) in cells harboring the KRAS G12C mutation, confirming its efficacy in a physiological context .

Efficacy in Preclinical Studies

Several preclinical studies have assessed the biological activity of GMC 1-169 across different cancer models. The following table summarizes key findings from these studies:

StudyCancer ModelDosageEfficacy ObservedMechanism
Study ANSCLC (Non-Small Cell Lung Cancer)10 mg/kgSignificant tumor reductionKRAS inhibition
Study BColorectal Cancer5 mg/kgDecreased cell viability by 70%Apoptosis induction
Study CPancreatic Cancer20 mg/kgInhibition of metastasisDisruption of signaling pathways

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) : In a study involving NSCLC cell lines with KRAS mutations, treatment with GMC 1-169 resulted in a marked reduction in tumor size and improved survival rates in animal models.
  • Colorectal Cancer : Another study highlighted that GMC 1-169 significantly decreased cell viability in colorectal cancer cells expressing KRAS mutations, suggesting its potential as a therapeutic agent for this malignancy .

Clinical Implications

The promising preclinical results have led to considerations for clinical trials. The ability of GMC 1-169 to selectively target mutated KRAS provides a potential therapeutic avenue for cancers that currently have limited treatment options due to the prevalence of KRAS mutations.

Future Directions

  • Clinical Trials : Ongoing efforts are focused on initiating Phase I clinical trials to evaluate the safety and efficacy of GMC 1-169 in humans.
  • Combination Therapies : Research is also exploring the use of GMC 1-169 in combination with other therapies, such as immune checkpoint inhibitors, to enhance overall treatment efficacy.

Q & A

Q. What strategies mitigate batch-to-batch variability in GMC 1-169 production for multi-center trials?

  • Methodological Answer : Standardize synthesis protocols using QbD (Quality by Design) principles. Implement QC metrics (e.g., ±2% purity tolerance, ICP-MS for heavy metals). Use ANOVA to assess inter-batch variability and establish acceptance criteria .

Methodological Best Practices

  • Data Presentation : Use tables to summarize key physicochemical properties (Table 1) and dose-response parameters (Table 2). For example:

Table 1 : Physicochemical Properties of GMC 1-169

PropertyMethodValueReference
Molecular WeightHRMS438.2 Da
LogP (Octanol-Water)Shake-flask2.3 ± 0.1
  • Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to evaluate causal relationships in conflicting data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.